molecular formula C17H15ClN2O2S2 B6505001 2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide CAS No. 1396767-53-5

2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6505001
CAS No.: 1396767-53-5
M. Wt: 378.9 g/mol
InChI Key: PXYFMMFQRYVCPJ-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide is a complex organic compound featuring a thiazole ring, a benzene ring, and a sulfonamide group. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways and their downstream effects. Given its structural similarity to other benzene sulfonamide derivatives, it might influence pathways related to inflammation and pain perception .

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific information about its targets and mode of action. Based on its structural features, it might have potential anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The reaction conditions usually require heating and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The thiazole ring can be reduced to form thiazolidines.

  • Substitution: : The chlorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides or sulfonic acids.

  • Reduction: : Thiazolidines.

  • Substitution: : A wide range of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology

Biologically, the compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to inhibit bacterial growth and reduce inflammation makes it valuable in medical research.

Medicine

In medicine, the compound is being explored for its antitumor properties. Its ability to interfere with cancer cell growth and proliferation is a promising area of study.

Industry

In industry, the compound is used in the production of various chemicals, including dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Disubstituted Thiazoles: : These compounds also exhibit diverse biological activities and are used in similar applications.

  • Indole Derivatives: : These compounds share structural similarities and are used in the treatment of various diseases.

Uniqueness

What sets 2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide apart is its specific combination of functional groups, which allows for a unique set of chemical reactions and biological activities. Its ability to act as both an antimicrobial and anti-inflammatory agent makes it particularly valuable in medical research.

Properties

IUPAC Name

2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-12-15(23-17(20-12)13-7-3-2-4-8-13)11-19-24(21,22)16-10-6-5-9-14(16)18/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYFMMFQRYVCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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